molecular formula C12H6Br4O B12715563 2,2',6,6'-Tetrabromodiphenyl ether CAS No. 446254-26-8

2,2',6,6'-Tetrabromodiphenyl ether

Cat. No.: B12715563
CAS No.: 446254-26-8
M. Wt: 485.79 g/mol
InChI Key: WCDCHQGVTZHVSO-UHFFFAOYSA-N
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Description

2,2',6,6'-Tetrabromodiphenyl ether is a tetrabrominated congener of polybrominated diphenyl ethers (PBDEs), a class of flame retardants characterized by bromine atoms attached to a diphenyl ether backbone.

Properties

CAS No.

446254-26-8

Molecular Formula

C12H6Br4O

Molecular Weight

485.79 g/mol

IUPAC Name

1,3-dibromo-2-(2,6-dibromophenoxy)benzene

InChI

InChI=1S/C12H6Br4O/c13-7-3-1-4-8(14)11(7)17-12-9(15)5-2-6-10(12)16/h1-6H

InChI Key

WCDCHQGVTZHVSO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Br)OC2=C(C=CC=C2Br)Br)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’,6,6’-Tetrabromodiphenyl ether typically involves the bromination of diphenyl ether. The reaction is carried out using bromine or a bromine-containing compound as the brominating agent. The process requires specific conditions, such as the presence of a catalyst and controlled temperature, to ensure selective bromination at the desired positions on the diphenyl ether molecule .

Industrial Production Methods

Industrial production of 2,2’,6,6’-Tetrabromodiphenyl ether follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The final product is then purified and processed into various forms for use in different applications .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The position and number of bromine atoms significantly affect PBDE behavior. Key comparisons include:

Congener Bromine Positions Molecular Weight Log Kow Environmental Mobility
BDE-47 2,2',4,4' 485.79 6.81 High (aquatic mobility)
BDE-99 2,2',4,4',5 564.69 7.27 Moderate
BDE-202 (Octabromo) 2,2',3,3',5,5',6,6' 801.38 ~8.5 Low (high persistence)
2,2',6,6'-Tetrabromo 2,2',6,6' 485.79 ~6.5 (est.) Moderate (inferred)
  • BDE-47 : Lower Log Kow and smaller molecular size enhance bioavailability and bioaccumulation in lipid-rich tissues .

Environmental Persistence and Bioaccumulation

  • BDE-47 : Dominates in biotic samples due to its mobility and biomagnification in food chains . Found at 32,300 pg/g lipid in firefighters’ blood, exceeding levels of BDE-209 .
  • BDE-209 : Less bioavailable but persistent; detected in Arctic ecosystems at 5 ng/g lipid, with debromination into BDE-47 and BDE-99 observed .
  • Hydroxylated Metabolites (e.g., 6-OH-BDE-47) : Increased hydrophilicity enhances receptor binding, causing thyroid disruption and oxidative stress at lower doses than parent compounds .

Toxicity Profiles

Table: Comparative Toxicity of PBDE Congeners
Congener Key Toxic Effects Mechanisms
BDE-47 Oxidative stress (ROS accumulation), ERα/ERβ disruption, developmental neurotoxicity Binds to thyroid receptors; induces CYP enzymes
BDE-209 Hepatic oxidative stress (e.g., CAT/GSH-Px inhibition in fish) Requires higher doses; slower metabolic breakdown
2,2',6,6'-Tetrabromo Limited data; inferred endocrine disruption based on structural similarity Potential interference with mitochondrial pathways
  • BDE-47 : Triggers inflammation (IL-6, TNF-α upregulation) and mitochondrial dysfunction in mice at 40 mg/kg .
  • Hydroxylated Derivatives : 6-OH-BDE-47 elevates thyroid hormone levels in zebrafish at 1 nM, surpassing parent compound toxicity .

Metabolic and Environmental Degradation Pathways

  • Debromination : Higher brominated PBDEs (e.g., BDE-183, BDE-209) degrade into BDE-47 and BDE-154 in fish intestines, increasing bioavailability of toxic lower congeners .
  • Photodegradation : Nickel-catalyzed reductive debromination under visible light breaks down BDE-47, but thermodynamic barriers limit efficiency .
  • Structural Influence : Bromine positions affect metabolic rates. Para-substituted BDE-47 undergoes faster hydroxylation than ortho-substituted congeners .

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